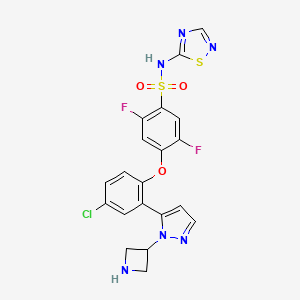
NaV1.7 Blocker-801
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NaV1.7 Blocker-801 is a novel compound designed to inhibit the activity of the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising therapeutic target for the treatment of chronic pain conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 Blocker-801 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be scalable and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: NaV1.7 Blocker-801 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency, selectivity, and stability. These derivatives are further evaluated for their pharmacological activity and safety profiles .
Wissenschaftliche Forschungsanwendungen
NaV1.7 Blocker-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps elucidate the role of NaV1.7 in pain signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for chronic pain conditions, including neuropathic pain and inflammatory pain . In industry, it serves as a lead compound for the development of new analgesic drugs .
Wirkmechanismus
NaV1.7 Blocker-801 exerts its effects by binding to the NaV1.7 channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby blocking the generation and propagation of action potentials that transmit pain signals. The molecular targets of this compound include specific binding sites on the NaV1.7 channel, which are critical for its function . The pathways involved in its mechanism of action include the modulation of sodium ion flux and the downstream signaling events that lead to pain perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to NaV1.7 Blocker-801 include other NaV1.7 inhibitors such as ralfinamide, PF-05089771, and GX-936. These compounds share a common mechanism of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: this compound is unique in its high potency and selectivity for the NaV1.7 channel. It has been shown to be ten-fold more potent than its parent compound ralfinamide in inhibiting NaV1.7 current . Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C20H15ClF2N6O3S2 |
|---|---|
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
InChI-Schlüssel |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)



![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)





